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Compound of Interest

Compound Name: Pomhex

Cat. No.: B8146642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical use of Pomhex, a

cell-permeable prodrug of the enolase inhibitor HEX. Pomhex demonstrates significant

potential in the targeted treatment of cancers with a homozygous deletion of the ENO1 gene, a

therapeutic strategy known as collateral lethality.[1][2][3][4] This document outlines the

mechanism of action, provides detailed protocols for in vitro and in vivo studies, and

summarizes key dosage and administration data.

Mechanism of Action
Pomhex is a pivaloyloxymethyl (POM) prodrug of HEX, designed to enhance cell permeability.

[1][5] Once inside the cell, Pomhex is hydrolyzed by intracellular carboxylesterases and

phosphodiesterases to release its active form, HEX.[1][6] HEX is a competitive inhibitor of the

glycolytic enzyme enolase, with a notable preference for the ENO2 isoform over ENO1.[1][5][7]

In many cancers, such as glioblastoma, a homozygous deletion of the ENO1 gene occurs as a

passenger deletion along with a nearby tumor suppressor gene.[1][2][3] These cancer cells

become solely reliant on the ENO2 isoform for glycolysis, a critical pathway for energy

production and anabolic support in rapidly proliferating cells.[1][2][3] By selectively inhibiting

ENO2, Pomhex disrupts glycolysis in ENO1-deleted cancer cells, leading to energy stress,

inhibition of cell proliferation, and induction of apoptosis.[1] Normal cells, which retain at least

one copy of the ENO1 gene, are minimally affected, providing a wide therapeutic window.[1][2]

[3]
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Signaling Pathway
The inhibition of ENO2 by HEX, the active metabolite of Pomhex, blocks the conversion of 2-

phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway.[5][7] This

leads to a depletion of downstream metabolites and a reduction in ATP production. The

resulting energy stress can trigger apoptotic pathways, marked by an increase in cleaved

caspase-3.[1] Concurrently, the inhibition of proliferation is observed through the reduction of

markers like phospho-Histone H3.[1] While the direct upstream signaling is centered on

metabolic disruption, downstream effects on pathways like AKT and ERK1/2 have been

implicated in the broader context of ENO2 signaling in cancer.[8]
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Mechanism of action of Pomhex in ENO1-deleted cancer cells.
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Quantitative Data Summary
The following tables summarize key quantitative data for Pomhex in preclinical studies.

Table 1: In Vitro Potency of Pomhex

Cell Line ENO1 Status IC50 (approx.) Reference

D423 Deleted ~30 nM [1]

Gli56 Deleted Not specified [1]

D423 ENO1 (rescued) Wild-type (isogenic) >1.5 µM [1]

LN319 Wild-type >1.5 µM [1]

Table 2: In Vivo Dosage and Administration of Pomhex in Mice

Route of
Administrat
ion

Dosage
Vehicle/For
mulation

Species Study Type Reference

Intravenous

(IV)
10 mg/kg/day

2%

DMSO/PBS
Mouse

Efficacy &

Toxicology
[1][9]

Intraperitonea

l (IP)
10 mg/kg/day Not specified Mouse Efficacy [1]

Intravenous

(IV)
40 mg/kg

2%

DMSO/PBS
Mouse

Pharmacokin

etics (PK)
[9]

Intraperitonea

l (IP)
100 mg/kg

20%

sulfobutylethe

r-β-

cyclodextrin

in water

Mouse
Pharmacokin

etics (PK)
[9]

Oral (PO) 200 mg/kg Not specified Mouse
Pharmacokin

etics (PK)
[9]
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Table 3: Tolerability of Pomhex in Mice

Route of
Administration

Maximum
Tolerated Dose
(Single)

Chronic
Tolerated Dose

Adverse
Effects at
Higher Doses

Reference

Intravenous (IV) 30 mg/kg 10 mg/kg/day

Loss of body

weight and

subcutaneous fat

(reversible)

[1]

Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of Pomhex on cancer cell lines with

different ENO1 statuses.

Materials:

ENO1-deleted (e.g., D423, Gli56) and ENO1-wild-type (e.g., LN319) or isogenic rescued

(e.g., D423 ENO1) glioma cell lines.[1]

Complete cell culture medium (e.g., DMEM with 10% FBS).

Pomhex stock solution (dissolved in DMSO).

96-well cell culture plates.

Cell viability reagent (e.g., CellTiter-Glo®).

Plate reader for luminescence.

Procedure:
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Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of Pomhex in complete culture medium. A final concentration

range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).

Remove the overnight culture medium and add 100 µL of the medium containing the

different concentrations of Pomhex or vehicle control to the respective wells.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

Add the cell viability reagent according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Normalize the data to the vehicle control and plot a dose-response curve to determine the

IC50 value.

2. Western Blot for Apoptosis and Proliferation Markers

This protocol is used to assess the effect of Pomhex on key signaling proteins involved in

apoptosis and cell proliferation.

Materials:

ENO1-deleted and ENO1-wild-type/rescued cells.

Pomhex.

6-well plates.

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and electrophoresis apparatus.
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Transfer buffer and nitrocellulose or PVDF membranes.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies against: Cleaved Caspase-3, phospho-Histone H3, and a loading

control (e.g., β-actin or GAPDH).[1]

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Imaging system.

Procedure:

Seed cells in 6-well plates and allow them to adhere.

Treat cells with various concentrations of Pomhex (e.g., 15 nM, 180 nM, 720 nM) and a

vehicle control for 72 hours.[1]

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Develop the blot using a chemiluminescent substrate and capture the image.

In Vivo Studies
1. Orthotopic Xenograft Model for Efficacy Studies
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This protocol describes the establishment of an intracranial tumor model to evaluate the anti-

neoplastic activity of Pomhex.

Materials:

Immunocompromised mice (e.g., nude mice).[1]

ENO1-deleted glioma cells (e.g., D423) engineered to express a reporter gene (e.g.,

luciferase) for in vivo imaging.

Stereotactic injection apparatus.

Pomhex formulation (e.g., 10 mg/kg in 2% DMSO/PBS for IV/IP injection).[1][9]

Imaging system (e.g., MRI or bioluminescence imaging).

Procedure:

Surgically implant ENO1-deleted glioma cells into the brains of immunocompromised mice

using a stereotactic apparatus.

Monitor tumor establishment and growth using a non-invasive imaging modality.

Once tumors are established, randomize the mice into treatment and control groups.

Administer Pomhex (e.g., 10 mg/kg IV and 10 mg/kg IP daily) and a vehicle control to the

respective groups.[1]

Monitor tumor growth and the general health of the animals (including body weight)

regularly.

At the end of the study, or when tumors in the control group reach a predetermined size,

euthanize the animals and collect the tumors for further analysis (e.g., histology, western

blot).

Analyze the data to determine the effect of Pomhex on tumor growth and survival.
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In Vivo Efficacy Study Workflow
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Workflow for an in vivo efficacy study of Pomhex.
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Disclaimer: These protocols are intended as a guide and may require optimization for specific

experimental conditions and cell lines. All animal studies should be conducted in accordance

with institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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